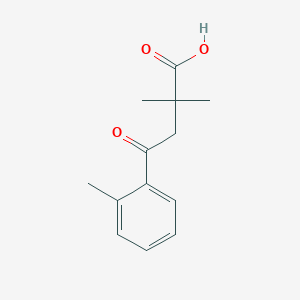
2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid, while not directly studied in the provided papers, can be related to the structural and synthesis analyses discussed in the context of similar organic compounds. The papers provided focus on compounds with complex structures involving aromatic rings and substituents that influence their physical, chemical, and electronic properties.
Synthesis Analysis
The synthesis of organic compounds with specific functional groups and structural features is a key area of interest in chemical research. Although the exact synthesis of 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid is not detailed in the papers, the methods used for synthesizing similar compounds involve techniques such as condensation reactions, as well as the use of spectroscopic methods like IR and NMR for structural confirmation. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves the use of IR and NMR to confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. The paper on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provides insights into the molecular structure through single crystal X-ray diffraction studies, which is a common technique for determining the precise arrangement of atoms within a crystal . The geometrical parameters obtained from these studies can be compared with computational methods such as Density Functional Theory (DFT) to validate the experimental findings.
Chemical Reactions Analysis
The reactivity of a compound like 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid can be inferred from the behavior of similar compounds under various conditions. The papers do not directly address the chemical reactions of this specific compound, but they do provide information on the reactivity of structurally related compounds. For example, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid leading to a proton transfer derivative is an example of how functional groups in these molecules interact .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. The first paper discusses the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of the studied compound, which are important for understanding its physical properties and reactivity . The second paper mentions the thermal stability of the synthesized compound, which is a significant physical property for practical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Researchers have utilized derivatives of 2,2-dimethyl-4-(2-methylphenyl)-4-oxobutyric acid in the synthesis of novel heterocyclic compounds with potential antimicrobial activities. For example, the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, as a key starting material for the preparation of a series of heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives, was explored. These compounds were synthesized through reactions involving Aza–Michael addition conditions and were studied for their antibacterial activities, showcasing the relevance of this chemical framework in developing new antibacterial agents (El-Hashash et al., 2015).
Antimicrobial Activity Studies
The antimicrobial properties of compounds derived from or related to 2,2-dimethyl-4-(2-methylphenyl)-4-oxobutyric acid have been a focus of several studies. For instance, a series of new methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates were synthesized and their silver salts were prepared to study their antimicrobial activity, indicating a significant interest in the potential biomedical applications of these chemical structures (Gein et al., 2020).
Structural and Physical Property Analysis
The structural and physical properties of compounds related to 2,2-dimethyl-4-(2-methylphenyl)-4-oxobutyric acid have also been investigated. Research on the reaction of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters with acetone and p-toluidine led to the formation of regioisomeric esters, demonstrating the complexity and versatility of reactions involving this compound's derivatives. The structure of the synthesized compounds was elucidated using IR, 1H NMR spectroscopy, and X-ray diffraction analysis, contributing to a deeper understanding of their chemical behavior (Mukovoz et al., 2015).
Enantioselectivity and Kinetic Resolution Studies
The influence of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain diesters demonstrates the application of 2,2-dimethyl-4-(2-methylphenyl)-4-oxobutyric acid derivatives in stereochemical studies. This research shows the importance of structural variations in achieving high enantioselectivity in biochemical reactions, which could be relevant for the synthesis of chiral pharmaceuticals (Sobolev et al., 2002).
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-4-5-7-10(9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFWITROSMBDIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645492 |
Source


|
| Record name | 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid | |
CAS RN |
147484-87-5 |
Source


|
| Record name | 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



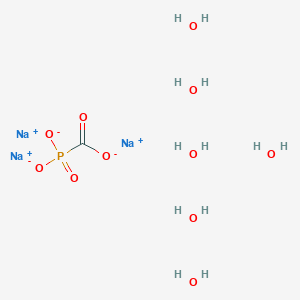

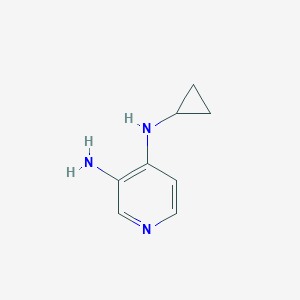

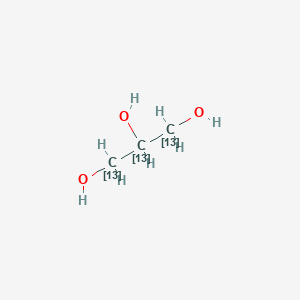
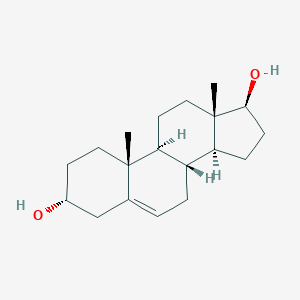
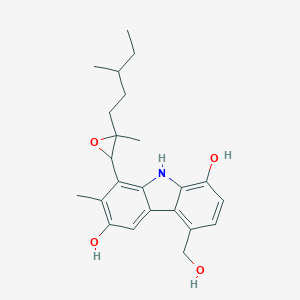

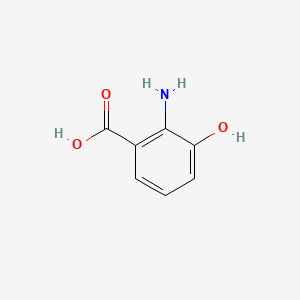

![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)
